molecular formula C7H9Cl2F3N2 B1457452 (6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride CAS No. 916211-40-0

(6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride

Cat. No.: B1457452
CAS No.: 916211-40-0
M. Wt: 249.06 g/mol
InChI Key: LDVNUZOLXBYCRT-UHFFFAOYSA-N
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Description

(6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C7H9Cl2F3N2 It is a derivative of pyridine, substituted with a trifluoromethyl group at the 6-position and an amine group at the 2-position, forming a dihydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 6-(trifluoromethyl)pyridine.

    Reduction: The nitro group of 6-(trifluoromethyl)pyridine is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Formation of Dihydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reduction processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for the addition of hydrochloric acid and subsequent crystallization can enhance the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amine group can form hydrogen bonds with target proteins, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
  • (6-(Trifluoromethyl)pyridin-2-yl)methanamine

Uniqueness

(6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride is unique due to its dihydrochloride salt form, which enhances its solubility and stability compared to its free base or hydrochloride counterparts. The presence of the trifluoromethyl group also imparts distinct electronic properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

[6-(trifluoromethyl)pyridin-2-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2.2ClH/c8-7(9,10)6-3-1-2-5(4-11)12-6;;/h1-3H,4,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVNUZOLXBYCRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(F)(F)F)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride
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(6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride
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(6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride
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(6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride
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(6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride
Reactant of Route 6
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(6-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride

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